Selonsertib

Overview

Description

Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a serine/threonine kinase involved in various cellular stress responses. It has shown therapeutic potential for treating fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and diabetic kidney disease .

Mechanism of Action

Target of Action

Selonsertib is a first-in-class inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) . ASK1 is a serine/threonine signaling kinase that is regulated by its direct interaction with thioredoxin, a redox-responsive protein . It plays a crucial role in various cellular responses, including apoptosis, inflammation, and differentiation under normal conditions .

Mode of Action

This compound selectively inhibits ASK1, thereby preventing the activation of downstream signaling pathways that lead to inflammation and fibrosis . By inhibiting ASK1, this compound can potentially reduce the pathological stimuli that lead to various diseases, including fibrotic diseases .

Biochemical Pathways

This compound acts on the ASK1-JNK-DRP1 pathway . In the context of liver failure, for example, it attenuates JNK-mediated DRP1 mitochondrial translocation, thereby rescuing mitochondrial damage in macrophages . This action leads to a reduction in the release of inflammatory cytokines from macrophages .

Pharmacokinetics

This compound is rapidly absorbed and exhibits dose-proportional pharmacokinetics . It is well-tolerated, and its pharmacokinetic profile supports once-daily dosing without regard to food . Renal excretion is a minor pathway of this compound elimination . The half maximal effective concentration (EC50) of this compound in human whole blood was determined to be 56 ng/mL .

Result of Action

The inhibition of ASK1 by this compound leads to a reduction in inflammation and fibrosis, making it a potential therapeutic agent for diseases such as non-alcoholic steatohepatitis (NASH) and diabetic kidney disease . In the context of acute liver failure (ALF), this compound has been shown to significantly ameliorate ALF, as determined by reduced hepatic necrosis and serum alanine aminotransferase, aspartate aminotransferase, and inflammatory cytokine levels .

Action Environment

For instance, in the context of ALF, this compound is only effective early after administration . This suggests that the timing of drug administration, which can be influenced by various environmental factors, may play a role in the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Selonsertib plays a significant role in biochemical reactions by interacting with ASK1, a serine/threonine signaling kinase . ASK1 is regulated by its direct interaction with thioredoxin, a redox-responsive protein . This compound inhibits ASK1, thereby potentially modulating fibrotic diseases .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits inflammatory cytokines and NO production by suppressing phosphorylated ASK1 in the LPS-stimulated microglial cell line, BV2 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of ASK1 . This interaction leads to a decrease in the activation and mitochondrial translocation of JNK and DRP1 . This, in turn, rescues mitochondrial damage in macrophages, which may contribute to its therapeutic potential for early acute liver failure (ALF) patients .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid absorption with dose-proportional pharmacokinetics . It has been shown to be well-tolerated, with adverse events generally being mild to moderate . The half maximal effective concentration (EC50) in human whole blood was determined to be 56 ng/mL .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages

Metabolic Pathways

This compound is primarily eliminated by metabolism via multiple metabolic pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation . This suggests that it interacts with various enzymes and cofactors in these metabolic pathways .

Transport and Distribution

This compound is rapidly and effectively absorbed into the systemic circulation after oral treatment . Its distribution to the brain is limited, suggesting that it may interact with certain transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selonsertib involves multiple steps, including the formation of key intermediates and their subsequent couplingSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Selonsertib undergoes various chemical reactions, including:

Oxidation: Oxidative transformations can modify the functional groups on the molecule.

Reduction: Reduction reactions can alter the oxidation state of certain atoms within the compound.

Substitution: Substitution reactions can replace specific atoms or groups with others, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

Non-Alcoholic Steatohepatitis (NASH)

NASH is characterized by liver inflammation and fibrosis due to fat accumulation in the liver. Selonsertib has been primarily investigated for its antifibrotic effects in patients with advanced fibrosis due to NASH.

- Clinical Trials :

- Phase II Trials : In these trials, this compound demonstrated potential benefits in reducing liver fibrosis. A study involving patients with stage 2-3 fibrosis showed that 43% of those receiving an 18 mg dose experienced at least a one-stage reduction in fibrosis after 24 weeks of treatment .

- Phase III Trials (STELLAR) : The STELLAR-3 and STELLAR-4 trials assessed the efficacy of this compound in patients with bridging fibrosis and compensated cirrhosis, respectively. However, these trials did not meet their primary efficacy endpoints, indicating no significant improvement in fibrosis reduction compared to placebo .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). In vitro studies using THP-1 cell lines demonstrated that this compound could effectively reduce IL-1β levels induced by lipopolysaccharide (LPS) stimulation, comparable to diclofenac sodium, a known anti-inflammatory agent .

Case Study: Efficacy in Liver Fibrosis

A multicenter phase II trial evaluated the safety and efficacy of this compound alone or in combination with simtuzumab in patients with NASH. The study involved randomized groups receiving different dosages over a period of 24 weeks. The results indicated that while some patients experienced improvements in liver stiffness and collagen content, the overall effect on histological outcomes was limited .

Case Study: Mechanistic Insights

In preclinical models, this compound demonstrated significant reductions in hepatic steatosis, inflammation, and fibrosis when administered to mice with NASH-like conditions. These findings suggest a promising avenue for further exploration into the molecular pathways influenced by ASK1 inhibition .

Comparison with Similar Compounds

Similar Compounds

GS-4997: Another apoptosis signal-regulating kinase 1 inhibitor with similar therapeutic potential.

ASK1 Inhibitors: Other compounds targeting apoptosis signal-regulating kinase 1, such as certain small molecule inhibitors.

Uniqueness

Selonsertib stands out due to its high selectivity for apoptosis signal-regulating kinase 1 and its favorable pharmacokinetic profile, which allows for once-daily dosing without regard to food intake. Its unique mechanism of action and therapeutic potential make it a promising candidate for treating fibrotic diseases .

Biological Activity

Selonsertib (GS-4997) is an investigational oral small molecule that selectively inhibits apoptosis signal-regulating kinase 1 (ASK1), a crucial mediator in inflammation, apoptosis, and fibrosis, particularly in the context of non-alcoholic steatohepatitis (NASH). This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on various studies.

This compound functions by inhibiting ASK1, which plays a pivotal role in the signaling pathways that lead to inflammation and fibrosis. By blocking ASK1, this compound prevents the phosphorylation and activation of downstream kinases such as c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinase (p38 MAPK). This inhibition results in:

- Reduced production of inflammatory cytokines : this compound has been shown to inhibit the expression of interleukin-1 beta (IL-1β) in human THP-1 cells stimulated with lipopolysaccharides (LPS) from E. coli and S. enteritidis .

- Decreased hepatic stellate cell (HSC) activation : In vitro studies demonstrated that this compound suppresses HSC proliferation and induces apoptosis, leading to reduced collagen deposition and extracellular matrix component expression .

Phase II Trials

In a Phase II trial involving patients with NASH and fibrosis stages F2 to F3, this compound was administered at doses of 6 mg or 18 mg daily for 24 weeks. The study aimed to evaluate its antifibrotic effects through liver biopsies and non-invasive tests. Results indicated promising antifibrotic activity, with a significant proportion of patients achieving improvement in fibrosis .

Phase III Trials

The STELLAR trials assessed the efficacy of this compound in patients with advanced fibrosis due to NASH:

- STELLAR-3 : Focused on patients with bridging fibrosis (F3). The trial did not meet its primary endpoint; only 10% of patients receiving 18 mg showed improvement compared to placebo .

- STELLAR-4 : In this trial involving patients with compensated cirrhosis (F4), similar results were observed. After 48 weeks, only 14% of patients treated with 18 mg achieved a ≥1-stage improvement in fibrosis without worsening NASH compared to 12.8% in the placebo group .

Despite these disappointing outcomes regarding efficacy, this compound was generally well-tolerated across studies.

Safety Profile

The safety profile of this compound was consistent with previous studies. Adverse events were similar between treatment and placebo groups, indicating that while the drug did not demonstrate significant antifibrotic effects, it was safe for use in the studied populations .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study | Population | Dose (mg) | Primary Endpoint Achievement (%) | Notes |

|---|---|---|---|---|

| STELLAR-3 | Bridging Fibrosis (F3) | 18 | 10% | Did not meet primary endpoint |

| STELLAR-4 | Compensated Cirrhosis (F4) | 18 | 14% | Did not meet primary endpoint |

| Phase II | NASH F2-F3 | 6 & 18 | Significant improvement observed | Promising antifibrotic activity noted |

Properties

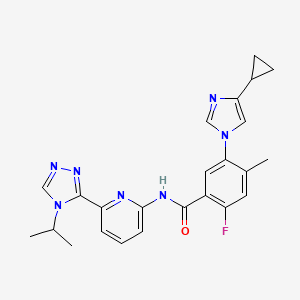

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDDLAAKOYYGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-04-3 | |

| Record name | Selonsertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selonsertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyrid-2-yl)-4-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELONSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3988A2TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.